molecular formula C26H22FNO3S B3006569 Methyl 4-((2-fluorobenzyl)oxy)-2-((3-methylbenzyl)thio)quinoline-3-carboxylate CAS No. 932541-08-7

Methyl 4-((2-fluorobenzyl)oxy)-2-((3-methylbenzyl)thio)quinoline-3-carboxylate

Cat. No.: B3006569
CAS No.: 932541-08-7
M. Wt: 447.52
InChI Key: YMYAUVORTPNBJS-UHFFFAOYSA-N
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Description

Methyl 4-((2-fluorobenzyl)oxy)-2-((3-methylbenzyl)thio)quinoline-3-carboxylate, also known as FMISO, is a radiotracer used in positron emission tomography (PET) imaging. It is a promising tool for the non-invasive detection of hypoxia, a condition of low oxygen levels in tissues, which is a characteristic of many diseases, including cancer.

Scientific Research Applications

Synthesis and Biological Activity

Synthesis and Transformations of Quinoline Derivatives : Quinoline derivatives are recognized for their efficiency as fluorophores, being extensively utilized in biochemistry and medicine to study diverse biological systems. Their potential as antioxidants and radioprotectors is also under investigation, highlighting their significance in developing new compounds with increased sensitivity and selectivity (Aleksanyan & Hambardzumyan, 2013).

Antimycobacterial Properties : Certain quinoline derivatives have demonstrated significant inhibition of Hepatitis B Virus (HBV) replication, as well as potential antimycobacterial properties. These compounds, through synthetic and crystallographic studies, have shown high efficacy in vitro against HBV replication, highlighting their potential in treating infectious diseases (Kovalenko et al., 2020).

Pharmaceutical Applications

Novel Synthesis Approaches for Quinoline Derivatives : Innovative methodologies have been developed for the synthesis of quinoline-2-carboxylate derivatives, demonstrating the pharmaceutical industry's potential. These methods have enabled the inclusion of diverse functional groups, indicating a broad applicability in drug development (Wang et al., 2018).

Cytotoxicity and Antimycobacterial Properties : Research has also been conducted on the cytotoxicity and antimycobacterial properties of pyrrolo[1,2-a]quinoline derivatives. These studies have revealed promising anti-tuberculosis activity against various strains of Mycobacterium tuberculosis, indicating the potential of quinoline derivatives in TB treatment strategies (Venugopala et al., 2020).

Properties

IUPAC Name

methyl 4-[(2-fluorophenyl)methoxy]-2-[(3-methylphenyl)methylsulfanyl]quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FNO3S/c1-17-8-7-9-18(14-17)16-32-25-23(26(29)30-2)24(20-11-4-6-13-22(20)28-25)31-15-19-10-3-5-12-21(19)27/h3-14H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYAUVORTPNBJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC3=CC=CC=C3C(=C2C(=O)OC)OCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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